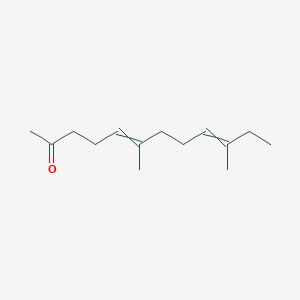
methyl N-(4-bromo-3-chlorophenyl)carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl N-(4-bromo-3-chlorophenyl)carbamodithioate is a chemical compound with the molecular formula C8H7BrClNO2S2 It is a derivative of carbanilic acid, featuring bromine and chlorine substituents on the aromatic ring, along with a dithio group and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester typically involves the following steps:
Bromination and Chlorination: The aromatic ring of carbanilic acid is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 4 and 3 positions, respectively.
Dithio Group Introduction: The dithio group is introduced through a reaction with a suitable sulfur-containing reagent under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to the removal of these halogens.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
methyl N-(4-bromo-3-chlorophenyl)carbamodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester involves its interaction with molecular targets through its functional groups. The dithio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine substituents can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Carbanilic Acid, 4-Bromo-3-Chloro-, Methyl Ester: Lacks the dithio group, resulting in different chemical properties and reactivity.
Carbanilic Acid, 4-Bromo-3-Chlorodithio-, Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Carbanilic Acid, 4-Bromo-3-Chlorodithio-, Phenyl Ester: Contains a phenyl ester group, leading to different steric and electronic effects.
Uniqueness: methyl N-(4-bromo-3-chlorophenyl)carbamodithioate is unique due to the presence of both bromine and chlorine substituents along with the dithio group and methyl ester. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
13037-38-2 |
|---|---|
分子式 |
C8H7BrClNS2 |
分子量 |
296.6 g/mol |
IUPAC名 |
methyl N-(4-bromo-3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7BrClNS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChIキー |
AIOSDZBCCJWEMH-UHFFFAOYSA-N |
SMILES |
CSC(=S)NC1=CC(=C(C=C1)Br)Cl |
異性体SMILES |
CSC(=NC1=CC(=C(C=C1)Br)Cl)S |
正規SMILES |
CSC(=S)NC1=CC(=C(C=C1)Br)Cl |
Key on ui other cas no. |
13037-38-2 |
同義語 |
4-Bromo-3-chlorophenylcarbamodithioic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)



